1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(5-tert-Butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the trifluoromethyl group and the tert-butyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-tert-butylindole with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
1-(5-tert-Butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of indole derivatives and trifluoroacetic acid.
Scientific Research Applications
1-(5-tert-Butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one include:
1-(5-tert-Butyl-1H-indol-3-yl)ethanol: This compound lacks the trifluoromethyl group but retains the indole and tert-butyl moieties, making it less lipophilic.
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione: This compound has a pyrrolidinyl group instead of the trifluoromethyl group, altering its chemical reactivity and biological activity.
1-(5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)ethanone: This compound contains a hydroxy group, which can participate in additional hydrogen bonding interactions.
The unique combination of the trifluoromethyl group and the tert-butyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-13(2,3)8-4-5-11-9(6-8)10(7-18-11)12(19)14(15,16)17/h4-7,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFQXHVBKKYQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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